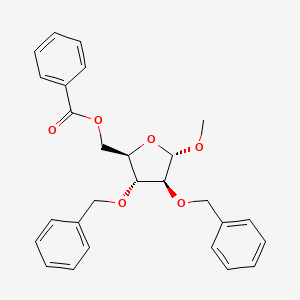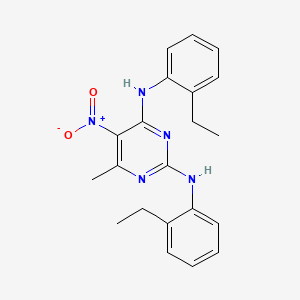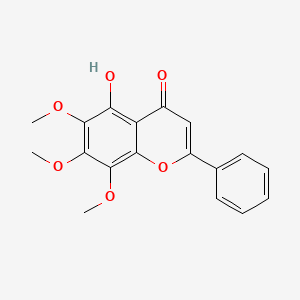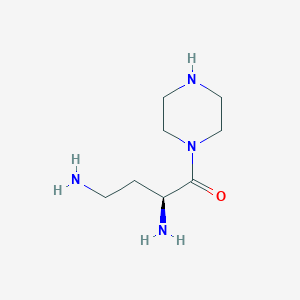![molecular formula C7H10N4O3S B13822793 3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B13822793.png)
3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an acetylamino group attached to the triazole ring and a sulfanyl group linked to a propanoic acid moiety
Méthodes De Préparation
The synthesis of 3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid can be achieved through multiple synthetic routes. . This method allows for the efficient preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which can then be further modified to obtain the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, triazole derivatives, including 3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid, have been studied for their potential as antiviral, antibacterial, antifungal, and anticancer agents . Additionally, these compounds are explored for their role as enzyme inhibitors and their ability to modulate various biological pathways. In the industrial sector, triazole derivatives are used in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid involves its interaction with specific molecular targets and pathways. The acetylamino group and the triazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity . The sulfanyl group may also contribute to the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific biological context and the intended application of the compound.
Comparaison Avec Des Composés Similaires
3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid can be compared with other similar compounds, such as {[2-(acetylamino)-1,3-thiazol-5-yl]sulfanyl}acetic acid . Both compounds contain an acetylamino group and a sulfanyl group, but they differ in their heterocyclic rings (triazole vs. thiazole). This difference in structure can lead to variations in their biological activity and chemical reactivity. Other similar compounds include various 1,3,4-thiadiazole derivatives, which also exhibit diverse biological activities and are used in similar applications .
Propriétés
Formule moléculaire |
C7H10N4O3S |
|---|---|
Poids moléculaire |
230.25 g/mol |
Nom IUPAC |
3-[(5-acetamido-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C7H10N4O3S/c1-4(12)8-6-9-7(11-10-6)15-3-2-5(13)14/h2-3H2,1H3,(H,13,14)(H2,8,9,10,11,12) |
Clé InChI |
DTPQRWXXUPNPCB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NC(=NN1)SCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(E)-heptadec-1-enyl]-4,5-dihydro-1H-imidazole](/img/structure/B13822740.png)
![4,5-Dihydro-2,2'-bibenzo[d][1,3,2]dioxaborole](/img/structure/B13822744.png)


![4H-Pyrrolo[1,2-e][1,2,5]oxadiazine](/img/structure/B13822766.png)

![2-(2-chlorophenyl)-7-methoxy-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13822774.png)

![N-(2-fluorophenyl)-2-[(5Z)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B13822776.png)


